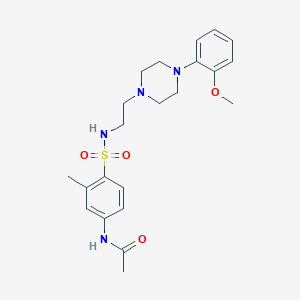
N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission .
Mode of Action
The compound acts as an acetylcholinesterase inhibitor (AChEI) . It binds to AChE, preventing the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This results in an increase in the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it increases the availability of acetylcholine, thereby enhancing the transmission of signals in the cholinergic pathway. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties
Result of Action
The compound’s action as an AChEI leads to enhanced cholinergic neurotransmission . In vivo studies have shown that treatment with this compound can improve short-term memory and reduce anxiety levels in rats . It also appears to have neuroprotective effects, as it can attenuate the neurotoxic effects of aluminium chloride .
Análisis Bioquímico
Biochemical Properties
The compound N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease . The nature of these interactions is likely due to the specific structural features of the compound, including its piperazine derivative and sulfamoyl group .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function. For example, it has been observed to attenuate the neurotoxic effects of aluminium chloride in rats, improving performance in behavioral tests and lowering acetylcholinesterase activity . This suggests that the compound may have a protective effect on cells, particularly in the context of neurotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned, it has been identified as a potential acetylcholinesterase inhibitor, which would prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability . This could have significant implications for neurological function and could potentially be leveraged for the treatment of conditions such as Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In vivo studies have shown that treatment with this compound over a period of 6 weeks can ameliorate the alterations induced by aluminium chloride on behavioural and neurochemical indices in rats . This suggests that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage. In one study, rats were treated with doses of 3 and 5 mg/kg of the compound for 6 weeks . Both dosages were found to have a protective effect against aluminium-induced neurotoxicity .
Metabolic Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may be involved in the metabolism of acetylcholine .
Subcellular Localization
Given its potential interactions with enzymes such as acetylcholinesterase, it may be localized to areas of the cell where these enzymes are present
Propiedades
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-17-16-19(24-18(2)27)8-9-22(17)31(28,29)23-10-11-25-12-14-26(15-13-25)20-6-4-5-7-21(20)30-3/h4-9,16,23H,10-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUAJXHONUZRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2909395.png)
![3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)
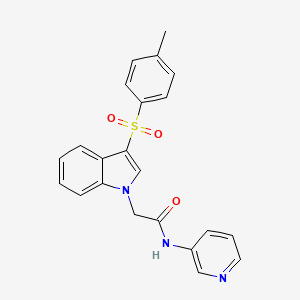
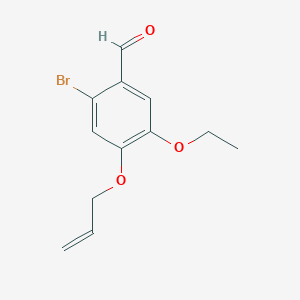

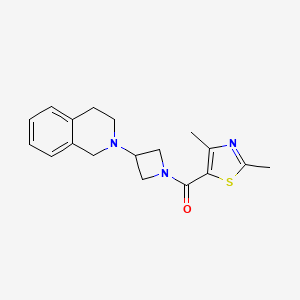
![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)
![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2909411.png)
![4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2909414.png)
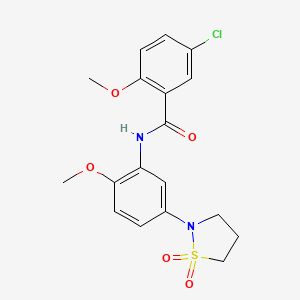
![Methyl (E)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2909416.png)
![3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide](/img/structure/B2909418.png)
